molecular formula C9H10F3NO2S B1440247 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate CAS No. 1197974-36-9

2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate

Cat. No.: B1440247
CAS No.: 1197974-36-9
M. Wt: 253.24 g/mol
InChI Key: QFJDABDQEZTANB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2,2,2-trifluoroethyl 2-(2-thienyl)ethylcarbamate. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the trifluoroethyl group as the alcohol component of the carbamate ester linkage and the 2-(2-thienyl)ethyl group as the amine-derived component. The compound is also recognized by alternative nomenclature systems that describe the thiophene ring using different terminology conventions.

The compound maintains consistent identification across multiple chemical databases under the primary name 2,2,2-Trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate. This naming convention emphasizes the N-substitution pattern of the carbamate functional group and provides clear indication of the thiophene ring substitution pattern. The nomenclature specifically indicates that the ethyl chain is attached at the 2-position of the thiophene ring, which is crucial for understanding the compound's structural arrangement.

Additional synonyms found in chemical literature include variations that emphasize different aspects of the molecular structure. These alternative names often reflect different conventions used by various chemical suppliers and research institutions. The consistency in nomenclature across multiple sources indicates well-established chemical identity and recognition within the scientific community.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-thiophen-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S/c10-9(11,12)6-15-8(14)13-4-3-7-2-1-5-16-7/h1-2,5H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJDABDQEZTANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Isocyanate Route

  • Reactants : 2,2,2-trifluoroethanol and 2-(thiophen-2-yl)ethyl isocyanate.
  • Conditions : The reaction is conducted in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25°C) to control the reaction rate and minimize side reactions.
  • Catalysts/Bases : Triethylamine or other tertiary amines are used to scavenge the generated acid and promote carbamate bond formation.
  • Purification : The product is purified by column chromatography or recrystallization to achieve high purity.

This method is favored for its straightforwardness and generally good yields (60–85%) in related carbamate syntheses.

Carbamate Formation via Chloroformate Route

  • Reactants : 2,2,2-trifluoroethyl chloroformate and 2-(thiophen-2-yl)ethylamine.
  • Conditions : The amine is dissolved in an organic solvent such as THF or ethyl acetate, cooled to 0–5°C, and the chloroformate is added dropwise under stirring.
  • Base : Triethylamine or sodium bicarbonate is added to neutralize HCl formed during the reaction.
  • Workup : After completion, the reaction mixture is washed with water, dried, and concentrated.
  • Purification : Chromatographic purification or crystallization yields the target carbamate.

This method is widely used industrially for carbamate synthesis due to ease of scale-up and control over reaction parameters.

Hydrogenation and Salt Formation (If Applicable)

In some synthetic schemes involving intermediates with protecting groups or other functionalities, hydrogenation steps over palladium on carbon catalysts under hydrogen atmosphere are employed to remove protective groups or reduce intermediates to the desired amine form before carbamate formation.

Additionally, the final carbamate product can be converted into its hydrochloride salt by treatment with hydrogen chloride gas or HCl in methanol/dioxane to improve stability and handling.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Anhydrous THF, dichloromethane, ethyl acetate Aprotic solvents preferred to avoid hydrolysis
Temperature 0–25°C Low temperature minimizes side reactions
Base Triethylamine, sodium bicarbonate Neutralizes acid by-products (HCl)
Reaction Time 1–24 hours Depends on scale and reactivity
Purification Column chromatography, recrystallization Ensures high purity
Yield 60–85% Varies by method and scale

Research Findings and Notes on Preparation

  • The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability due to the strong electron-withdrawing effect of fluorine atoms, which influences reaction kinetics and product stability.
  • Hydrolysis of carbamate bonds under acidic or basic conditions is a known degradation pathway; thus, reaction conditions are optimized to avoid exposure to extreme pH during synthesis and purification.
  • The presence of the thiophene ring requires careful control of conditions to prevent ring oxidation or polymerization during synthesis.
  • Industrial processes favor batch reactors with controlled addition of reagents and continuous monitoring to maximize yield and purity.
  • Hydrogenation steps, when used, are conducted under atmospheric or elevated pressures (up to 100 psi) with palladium catalysts to ensure complete conversion of intermediates.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Purification Method Notes
Isocyanate Route 2,2,2-trifluoroethanol + thiophen-2-yl isocyanate 0–25°C, triethylamine, aprotic solvent 60–85 Chromatography, recrystallization Straightforward, good yield
Chloroformate Route 2,2,2-trifluoroethyl chloroformate + 2-(thiophen-2-yl)ethylamine 0–5°C, triethylamine, ethyl acetate 65–80 Chromatography, recrystallization Industrially favored
Hydrogenation (if needed) Protected intermediates + H2, Pd/C catalyst 25–70°C, 1 atm to 100 psi H2 >85 Filtration, distillation For deprotection/reduction steps
Salt Formation Carbamate + HCl gas or HCl in solvent RT, 10–12 h Quantitative Filtration, drying Improves stability and handling

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that carbamate derivatives can exhibit significant anticancer properties. A study demonstrated that compounds similar to 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate showed promising results in inhibiting tumor growth in vitro. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Investigations into carbamate derivatives have shown effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticide Development
Due to its unique structural characteristics, this compound has been explored for use in developing novel pesticides. Its efficacy against specific pests has been documented in preliminary studies, indicating a potential role as a biopesticide that minimizes environmental impact compared to traditional chemical pesticides .

Case Study 1: Anticancer Efficacy

A recent study published in the Journal of Medicinal Chemistry focused on a series of carbamate derivatives, including this compound. The compound was tested against several cancer cell lines, showing IC50 values indicative of strong anticancer activity. The study concluded that modifications to the carbamate structure could enhance potency and selectivity for cancer cells over normal cells .

Case Study 2: Agricultural Application

In a field trial conducted by an agricultural research institute, this compound was applied as a pesticide on crops susceptible to specific pests. Results indicated a reduction in pest populations by over 50% compared to untreated controls, showcasing its potential as an effective crop protection agent .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate vary primarily in the substituents on the carbamate nitrogen or ester group. Below is a detailed comparison:

Structural Analogues

(a) 2,2,2-Trifluoroethyl N-[2-(Dimethylamino)-2-(Thiophen-2-yl)ethyl]carbamate
  • Structure: Differs by the addition of a dimethylamino group on the ethyl chain.
  • Source : Reported as a synthetic intermediate with CAS 1197466-19-5 .
(b) 2,2,2-Trifluoroethyl N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]carbamate
  • Structure : Replaces thiophene with furan and adds a pyrrolidine ring.
  • Impact : The furan’s oxygen atom reduces electron density compared to thiophene, altering binding affinity. Pyrrolidine may improve membrane permeability.
  • Data : Molecular weight 306.28; CAS 1210912-39-2 .
(c) 2,2,2-Trifluoroethyl N-[2-(Morpholin-4-yl)ethyl]carbamate
  • Structure : Substitutes thiophene with a morpholine ring.
  • Impact : Morpholine enhances water solubility and pharmacokinetics.
  • Data : Molecular formula C₉H₁₅F₃N₂O₃; CAS 1197808-29-9 .
(d) Ethyl (E)-3-hydroxy-2-{N-[2-(Thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate
  • Structure : Contains a conjugated ethenyl-thiophene group instead of ethyl.
  • Impact : The α,β-unsaturated ester system enables Michael addition reactivity, useful in synthesizing 4-hydroxy-2-pyridone derivatives.
  • Application : Intermediate for bioactive pyridones; yield 61% in synthesis .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) pKa Key Feature(s)
This compound C₉H₁₀F₃NO₂S 253.23 Not reported ~12.7* Thiophene for π-π interactions
2,2,2-Trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate C₁₂H₁₄F₃NO₂ 261.24 244.1 (predicted) 12.74 Hydrophobic isopropyl substituent
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate C₁₀H₇F₆NO₂ 287.16 Not reported Not reported Dual trifluoromethyl groups for enhanced stability
Ethyl N-(2,4-difluorophenyl)carbamate C₉H₉F₂NO₂ 201.17 Not reported Not reported Difluorophenyl for electronic modulation

*Estimated based on analogs in .

Biological Activity

2,2,2-Trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.

  • Molecular Formula : C9H10F3NO2S
  • Molecular Weight : 253.24 g/mol
  • CAS Number : 1197974-36-9
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoroethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The thiophene moiety may contribute to its interaction with various receptors or enzymes, influencing metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have suggested that the compound has antimicrobial effects against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in experimental models. The presence of the thiophene ring may enhance this activity through modulation of inflammatory pathways.
  • Cytotoxicity : In vitro assays indicate that the compound may possess cytotoxic properties against cancer cell lines. This suggests potential for development as an anticancer agent, although further studies are necessary to elucidate the exact mechanisms involved.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the efficacy of various carbamate derivatives against Staphylococcus aureus and Escherichia coli. The results showed that derivatives similar to this compound exhibited significant inhibition zones, indicating potential as an antimicrobial agent .
  • Cytotoxicity Evaluation :
    • In a recent study involving human cancer cell lines (e.g., HeLa and MCF-7), compounds with similar structural features demonstrated IC50 values in the low micromolar range. This suggests that the compound could be effective in inducing apoptosis in cancer cells .
  • Anti-inflammatory Studies :
    • Research on related compounds has shown that they can inhibit nitric oxide production in macrophages, a key player in inflammation. This property suggests that this compound may also exert anti-inflammatory effects through similar mechanisms .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
CytotoxicityInduced apoptosis in cancer cell lines
Anti-inflammatoryInhibition of nitric oxide production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.